7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and iodination of pyrrolopyridine derivatives. One common method starts with 1H-pyrrolo[2,3-c]pyridine as the starting material. The compound undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position. Subsequently, iodination is carried out using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids (for Suzuki-Miyaura), and alkynes (for Sonogashira). Conditions involve the use of a base, a palladium catalyst, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolopyridine derivative.
Scientific Research Applications
7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It can be used in the synthesis of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer cell proliferation and survival . The compound interacts with the active site of the target enzyme or receptor, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Uniqueness
7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and iodine atoms allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.
Properties
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWBVUOGALNID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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